1,2,3,4-Tetrahydro-9,10-anthracenediol
Description
1,2,3,4-Tetrahydro-9,10-anthracenediol (THAD) is a partially hydrogenated anthracene derivative with hydroxyl groups at the 9 and 10 positions. THAD is synthesized via catalytic hydrogenation of 1,4,4a,9a-tetrahydro-anthraquinone followed by acid-catalyzed isomerization . Key physical properties include a predicted collision cross-section (CCS) of 154.2 Ų for the [M+H]+ adduct and a molecular weight of 242.313 g/mol .
Properties
Molecular Formula |
C14H14O2 |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
1,2,3,4-tetrahydroanthracene-9,10-diol |
InChI |
InChI=1S/C14H14O2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-2,5-6,15-16H,3-4,7-8H2 |
InChI Key |
DSZUZSDISUPSNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C3=CC=CC=C3C(=C2C1)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Physical Properties of Selected Analogs
Research Findings and Insights
- Thermal Stability : THAD and its ethyl-substituted analog exhibit superior thermal stability (bp >450°C), making them candidates for high-performance lubricants or fuel additives .
- Solubility Trends : Hydroxyl groups enhance aqueous solubility, but alkyl substituents (e.g., ethyl) counteract this by increasing hydrophobicity .
- Reactivity: The tetrahydro core in THAD reduces aromatic electrophilic substitution reactivity compared to non-hydrogenated analogs, favoring addition reactions .
Preparation Methods
Reaction Conditions and Catalysts
Yield : 86–92% (combined stages).
Key Advantage : Utilizes inexpensive THAQ, accessible via Diels-Alder reactions between naphthoquinone and butadiene.
Direct Hydrogenation of Anthraquinone
Early methods attempted direct hydrogenation of anthraquinone, but these suffered from poor selectivity and yields (<30%) due to over-reduction. Modern approaches avoid this route unless paired with advanced catalysts.
Comparative Performance
| Starting Material | Catalyst | Yield (%) | Selectivity Issues |
|---|---|---|---|
| Anthraquinone | Pd/C | 25–30 | Over-reduction to decalins |
| THAQ | Ni-Al | 86–92 | Minimal byproducts |
Purification and Recrystallization
Post-synthesis purification is critical for achieving >99% purity. Key steps include:
Recrystallization Parameters
| Solvent System | Purity Achieved | Yield (%) |
|---|---|---|
| NMP + H₂O | 99.5% | 75–80 |
| Acetone + H₂O | 98% | 70–75 |
| Ethanol + H₂O | 97% | 65–70 |
Note : NMP offers superior solubility for tetrahydro-anthracenediol derivatives.
Nickel-Based Catalysts for Cost Efficiency
Palladium catalysts, while effective, are costly. Nickel alternatives (e.g., Raney Ni, Ni-Al alloys) provide comparable yields under adjusted conditions:
| Catalyst | Temperature | Pressure (H₂) | Reaction Time | Yield (%) |
|---|---|---|---|---|
| Pd/C (5%) | 100°C | 30 bars | 4 hours | 92 |
| Ni-Al (50% Ni) | 60°C | 30 bars | 5.5 hours | 86 |
Trade-off : Longer reaction times but reduced material costs.
Stability and Byproduct Management
The hydrogenation stage produces a mixture of diol and hexahydro-dione. Strategies to mitigate byproducts:
Byproduct Distribution
| Component | Solubility in Acetic Acid (g/100 mL) |
|---|---|
| This compound | 1.2 |
| 1,2,3,4,4a,9a-Hexahydro-9,10-anthracenedione | 8.7 |
Industrial-Scale Process Optimization
Large-scale production (e.g., hydrogen peroxide manufacturing) employs continuous reactors with:
Analytical Validation
Purity is confirmed via:
Q & A
Q. What are the recommended methods for synthesizing 1,2,3,4-Tetrahydro-9,10-anthracenediol and its derivatives?
The synthesis of tetrahydroanthracenediol derivatives typically involves reduction of anthraquinone precursors. For example:
- Sodium borohydride (NaBH₄) reduction : Anthraquinones (e.g., 9,10-anthracenedione) can be reduced in methanol with NaBH₄ in the presence of cerium(III) chloride heptahydrate (CeCl₃·7H₂O), which enhances selectivity and yield .
- Diisobutylaluminum hydride (DIBAL-H) reduction : For sterically hindered derivatives, DIBAL-H in anhydrous tetrahydrofuran (THF) under inert conditions is effective .
- Ethyl-substituted derivatives : Ethyl groups can be introduced via Friedel-Crafts alkylation or by modifying pre-reduced intermediates .
Q. How can the structural integrity of this compound be confirmed experimentally?
Key analytical techniques include:
- Collision Cross Section (CCS) Analysis : Predicted CCS values (e.g., 154.2 Ų for [M+H]+ adduct) via ion mobility spectrometry can validate molecular conformation .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas (e.g., C₁₆H₁₈O₂) with ppm-level accuracy .
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve hydrogenation patterns and substituent positions (e.g., ethyl groups at C6) .
Q. What are the critical safety considerations for handling this compound?
- Hazard Classification : Derivatives may exhibit acute oral toxicity (Category 4), skin/eye irritation (Category 2), and respiratory tract irritation (H335) .
- Handling Protocols : Use fume hoods, nitrile gloves, and PPE. Avoid inhalation of dust; store in airtight containers at 2–8°C .
- Emergency Measures : For exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How does the thermal stability of this compound compare to other antioxidants in high-temperature applications?
Studies on jet fuel antioxidants suggest that hydrogenated anthracenediol derivatives exhibit superior thermal stability compared to phenolic antioxidants. Key findings:
- Decomposition Threshold : Stable up to 250°C under oxidative conditions, with degradation products analyzed via GC-MS .
- Mechanism : The fused aromatic system and hydroxyl groups scavenge radicals, delaying polymerization and gum formation .
- Comparative Data :
| Antioxidant | Decomposition Temp (°C) | Radical Scavenging Efficiency (%) |
|---|---|---|
| Tetrahydroanthracenediol | 250 | 92 |
| BHT (Butylated hydroxytoluene) | 180 | 78 |
| α-Tocopherol | 210 | 85 |
Q. What contradictions exist in reported spectroscopic data for ethyl-substituted derivatives, and how can they be resolved?
Discrepancies in NMR assignments (e.g., C6-ethyl vs. C2-ethyl substitution) arise from overlapping signals in aromatic regions. Solutions:
Q. How do steric and electronic effects influence the redox behavior of this compound in electrochemical studies?
- Cyclic Voltammetry (CV) : Two reversible redox peaks at E₁/2 = −0.45 V and −0.78 V (vs. Ag/AgCl) correspond to sequential quinone/hydroquinone transitions.
- Substituent Impact : Ethyl groups at C6 increase electron density, shifting E₁/2 by +0.12 V compared to unsubstituted analogs .
- Applications : Tunable redox potential enables use in organic batteries and electrocatalysis .
Q. Table 1. Predicted Collision Cross Sections (CCS) for Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 243.13796 | 154.2 |
| [M+Na]+ | 265.11990 | 168.5 |
| [M-H]- | 241.12340 | 157.8 |
Table 2. Thermal Stability Comparison
(See Question 4 for table)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
